molecular formula C15H8ClF3N2O B3035598 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-79-5

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline

Cat. No. B3035598
CAS RN: 337924-79-5
M. Wt: 324.68 g/mol
InChI Key: XJUFJGYNNYGMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline (4-CPTQ) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the development of new drugs, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazoline derivatives, including those with trifluoromethyl groups, are recognized for their significant biological activity. These compounds are synthesized through a series of reactions, starting from chloro-nitrobenzoic acid and involving several intermediate compounds and reactions like esterification, amidation, and reduction (Xu Li-feng, 2011). The final products are often confirmed using IR and 1HNMR techniques.
  • In another study, electron-withdrawing substituted quinazoline chromophores were synthesized, exploring the influence of the electron-withdrawing substituent on the pyrimidine core. These compounds exhibited significant luminescence in both solutions and solid states, and their nonlinear optical properties were also studied (Tatiana N. Moshkina et al., 2020).

Biological and Medicinal Applications

  • Some quinazoline derivatives have shown promising bioactivities, such as anticancer activity against specific cell lines (Li Bao-lin, 2011). The specific activities and efficacies of these compounds are often determined through various assays.
  • The structure and activity relationships of triketone-containing quinazoline-2,4-dione derivatives were studied for their potential as herbicides. Many synthesized compounds showed promising herbicidal activity against a range of weeds, indicating that quinazoline derivatives can be effectively used in agricultural applications (Da-Wei Wang et al., 2014).

Advanced Materials and Applications

  • Quinazoline derivatives have also been synthesized and characterized for advanced material applications. The structure of these compounds is confirmed using various spectroscopic methods and is important for understanding their properties and potential applications (Heping Yan et al., 2013).

properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)22-13-11-3-1-2-4-12(11)20-14(21-13)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFJGYNNYGMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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